3-Trimethylsilylpropargylmethacrylate
Overview
Description
3-Trimethylsilylpropargylmethacrylate is a useful research compound. Its molecular formula is C10H16O2Si and its molecular weight is 196.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Trimethylsilylpropargylmethacrylate (3-TSPM) is a methacrylate-based monomer primarily used in the synthesis of alkyne-functionalized polymers and copolymers . The primary targets of 3-TSPM are the polymer chains where it gets incorporated.
Mode of Action
The mode of action of 3-TSPM involves its incorporation into polymers and copolymers during their synthesis . The compound features a silyl-protected alkyne that can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers .
Biochemical Pathways
The biochemical pathways involved in the action of 3-TSPM are related to polymer synthesis and post-polymerization modification . The incorporation of alkynes allows for rapid post-polymerization modification through reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .
Pharmacokinetics
Its physical properties, such as its form (liquid), color (colorless to pale yellow), and storage temperature (−20°c), are important for its handling and storage .
Result of Action
The result of the action of 3-TSPM is the formation of alkyne-functionalized polymers and copolymers . These functionalized polymers can then be further modified post-polymerization through reactions such as CuAAC or thiol-yne click reactions .
Action Environment
The action of 3-TSPM is influenced by environmental factors such as temperature and the presence of other reactants. For example, the compound is typically stored at −20°C to maintain its stability . Furthermore, the efficiency of its incorporation into polymers and the subsequent post-polymerization modifications can be influenced by the presence and concentrations of other reactants .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Trimethylsilylpropargylmethacrylate are largely related to its role in the synthesis of alkyne-functionalized polymers and copolymers It is known that the compound can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers .
Cellular Effects
Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may influence cell function through its involvement in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a methacrylate-based monomer in the synthesis of alkyne-functionalized polymers and copolymers . It can be easily deprotected post-polymerization to yield alkyne-functionalized polymers and copolymers .
Temporal Effects in Laboratory Settings
Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may have varying effects at different dosages .
Metabolic Pathways
Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may interact with enzymes or cofactors involved in these processes .
Transport and Distribution
Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may interact with transporters or binding proteins involved in these processes .
Subcellular Localization
Given its role in the synthesis of alkyne-functionalized polymers and copolymers, it may be directed to specific compartments or organelles involved in these processes .
Properties
IUPAC Name |
3-trimethylsilylprop-2-ynyl 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-9(2)10(11)12-7-6-8-13(3,4)5/h1,7H2,2-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHCOMDLFYIXAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC#C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
214268-07-2 | |
Details | Compound: 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethylsilyl)-2-propyn-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214268-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
196.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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